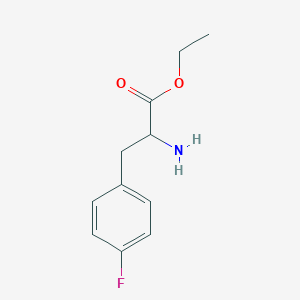

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFBCJJCMLRNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404341 | |

| Record name | Ethyl 2-amino-3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104880-95-7 | |

| Record name | Ethyl 2-amino-3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of (2R)-2-amino-3-(4-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ethyl (2R)-2-nitro-3-(4-fluorophenyl)propanoate.

Reduction: Formation of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanol.

Substitution: Formation of ethyl (2R)-2-amino-3-(4-substituted phenyl)propanoate.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, stereochemistry, and applications.

Comparative Data Table

Structural and Functional Analysis

Substituent Effects

- 4-Fluoro vs. 4-Hydroxy : The 4-fluoro group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and stability against oxidative metabolism compared to the polar 4-hydroxy group .

- Methyl Ester vs. Ethyl Ester : Methyl esters (e.g., ) are generally more susceptible to esterase cleavage, leading to shorter half-lives than ethyl esters. Ethyl esters offer prolonged activity in prodrug designs .

Stereochemical Considerations

Research Findings and Key Differentiators

- Metabolic Stability : Ethyl esters exhibit slower hydrolysis than methyl esters, making them preferable in prodrug formulations .

- Biological Activity: The 4-fluoro substituent in the target compound enhances bioavailability compared to non-halogenated analogs (e.g., D-Tyrosine ethyl ester) .

- Stereospecificity : The (2R)-configuration may confer selectivity for enzymes or receptors that discriminate between enantiomers, as seen in peptidomimetics .

Biological Activity

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate, often referred to as a derivative of phenylalanine, exhibits a range of biological activities that make it significant in medicinal chemistry and pharmacology. This compound's structure, featuring an ethyl ester group, amino group, and a 4-fluorophenyl moiety, contributes to its unique properties and interactions within biological systems.

Chemical Structure and Properties

- Chemical Formula : C11H14FNO2

- Molecular Weight : 215.24 g/mol

- Chirality : The compound exists in a chiral form, which can influence its biological activity significantly.

The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets .

This compound functions through several mechanisms:

- Interaction with Enzymes : The compound can act as an inhibitor or activator of specific enzymes. For instance, it has been shown to affect the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, which is essential for cell growth and proliferation.

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing metabolic pathways. The fluorophenyl group increases binding affinity to certain molecular targets, enhancing its therapeutic potential.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

- Inhibition of Polyamine Synthesis : By inhibiting ODC, the compound suppresses polyamine synthesis in cancer cells, leading to reduced cell growth and proliferation. This mechanism has been explored in various cancer cell lines.

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Its activity exceeds that of traditional chemotherapeutics like cisplatin .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic effects:

- Activity Against Trypanosomes : The compound exhibits inhibitory effects on Trypanosoma brucei species, which are responsible for African sleeping sickness. This activity is attributed to its ability to disrupt polyamine metabolism in these parasites.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including protection/deprotection strategies to preserve stereochemical integrity. For example:

- Step 1 : Coupling of 4-fluorophenyl precursors with chiral amino esters using condensation techniques (e.g., DCC/DMAP-mediated amidation) .

- Step 2 : Hydrolysis or transesterification under controlled pH (e.g., LiOH in THF/water mixtures) to yield the ethyl ester .

- Optimization : Solvents like acetonitrile or DMF improve reactant solubility, while temperatures between 0–25°C minimize racemization . Purity (>95%) is achievable via preparative HPLC .

Q. How can the stereochemical purity of this compound be validated?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (90:10) mobile phase; retention time differences ≥1.5 min confirm enantiomeric excess (ee) >99% .

- Polarimetry : Specific rotation ([α]D²⁵) should align with literature values for (2R)-configured analogs (e.g., +15° to +20° in methanol) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related fluorophenyl propanoates .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify aromatic proton environments (δ 7.2–7.4 ppm for fluorophenyl) and ester carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the molecular formula C₁₁H₁₄FNO₂ (exact mass: 223.1018) .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in enzyme inhibition studies?

Methodological Answer: The 4-fluoro group enhances electron-withdrawing effects, stabilizing transition states in enzyme-binding pockets. For example:

- Kinetic Assays : Compare inhibition constants (Kᵢ) against non-fluorinated analogs using fluorogenic substrates (e.g., β-lactamase inhibition assays) .

- Docking Simulations : Perform molecular dynamics with enzymes like cytochrome P450 to assess fluorine’s role in hydrophobic interactions .

Data Contradiction Note : Some studies report reduced activity due to steric hindrance from fluorine , necessitating structure-activity relationship (SAR) optimization.

Q. What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

Q. How can computational modeling predict the compound’s metabolic stability?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s QikProp to calculate logP (predicted ~1.8) and CYP450 metabolic liability scores .

- Metabolite Prediction : GLORYx or similar platforms identify potential oxidation sites (e.g., para-fluorine substitution reduces hepatic clearance) .

Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify half-life .

Q. What are the challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with 2:1 ethyl acetate:hexane; fluorophenyl groups often require slow evaporation for crystal growth .

- Cryoprotection : Soak crystals in glycerol-containing solutions (20% v/v) to prevent ice formation during X-ray data collection .

Q. How does this compound compare to its (2S)-enantiomer in biological assays?

Methodological Answer:

- Enantioselective Assays : Test both enantiomers in parallel using β-galactosidase or kinase inhibition models. For example, (2R) may show 10-fold higher IC₅₀ due to better target fit .

- Circular Dichroism (CD) : Compare CD spectra to correlate stereochemistry with activity; minima at 220 nm indicate α-helix interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.